molecular formula C25H27N5O2S B2428800 2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 1359217-01-8

2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2428800
CAS No.: 1359217-01-8
M. Wt: 461.58
InChI Key: HAZKRPKLVQQKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H27N5O2S and its molecular weight is 461.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2S/c1-4-30-23-22(18(3)28-30)27-25(29(24(23)32)15-14-19-8-6-5-7-9-19)33-16-21(31)26-20-12-10-17(2)11-13-20/h5-13H,4,14-16H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZKRPKLVQQKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a member of the pyrazolopyrimidine class, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and potential anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H29N5O3SC_{26}H_{29}N_{5}O_{3}S with a molecular weight of 491.6 g/mol. The structure includes a sulfanyl group and an acetamide moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC26H29N5O3S
Molecular Weight491.6 g/mol
CAS Number1359217-22-3

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazolopyrimidine compounds exhibit significant anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. In particular, compounds similar to our target compound have shown promising results in inhibiting COX-2 activity.

  • Inhibition of COX Enzymes : A study assessed various pyrazolopyrimidine derivatives against COX enzymes using an inhibitor screening assay. The results indicated that certain derivatives suppressed COX enzyme activity effectively, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. For instance, some derivatives reported IC50 values as low as 0.04μmol0.04\mu mol, indicating potent anti-inflammatory properties .
  • Mechanism of Action : The mechanism involves the reduction of prostaglandin E2 (PGE2) production, which is a key mediator in inflammatory responses. The presence of electron-donating substituents in the structure enhances this activity by stabilizing the enzyme-inhibitor complex .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its unique structural features:

  • Sulfanyl Group : This moiety is crucial for the interaction with biological targets.
  • Acetamide Functional Group : Enhances solubility and bioavailability.
  • Substituted Aromatic Rings : The presence of hydrophobic phenyl groups may facilitate better membrane permeability and binding affinity to targets.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure facilitates the exploration of new chemical reactions and the development of novel materials. Researchers can utilize this compound to create derivatives that may exhibit enhanced properties or functionalities.

Biology

Biologically, the compound is being investigated for its potential biological activities . Preliminary studies suggest that it may have effects on enzyme inhibition or receptor binding. Such interactions are crucial for understanding its role in biological systems and its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is considered a lead candidate for drug development. Its structural characteristics may allow it to target specific diseases or conditions effectively. The exploration of its pharmacological properties could lead to the discovery of new therapeutic agents with significant clinical relevance.

Industry

From an industrial perspective, the compound's unique chemical properties may be harnessed in the development of new materials , such as polymers or coatings. Its application in material science could lead to advancements in product formulations that require specific performance characteristics.

Table: Summary of Research Findings on Related Compounds

Compound NameBiological ActivityReference
Pyrazolo[4,3-d]pyrimidine Derivative AAnticancer activity
Pyrazolo[4,3-d]pyrimidine Derivative BEnzyme inhibition
Pyrazolo[4,3-d]pyrimidine Derivative CReceptor modulation

Chemical Reactions Analysis

Types of Chemical Reactions

The compound undergoes several key transformations:

a. Oxidation

  • Target : Sulfanyl (-S-) group

  • Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Products : Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.

b. Reduction

  • Target : Carbonyl groups (e.g., ketone in the pyrazolopyrimidine core)

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Products : Alcohols or amines depending on the carbonyl position.

c. Substitution Reactions

  • Target : Aromatic rings (benzene in the acetamide moiety)

  • Reagents : Halogens (e.g., Br₂), nucleophiles (e.g., NH₃)

  • Products : Substituted aromatic derivatives (e.g., bromobenzene, aminobenzene).

Key Reagents and Reaction Conditions

Reaction Type Reagents Conditions
OxidationH₂O₂ or KMnO₄Aqueous or acidic medium, room temp
ReductionNaBH₄ or LiAlH₄Ethanol or THF, reflux
SubstitutionBr₂, NH₃, or other nucleophilesPolar aprotic solvents (e.g., DMSO)

Major Reaction Products

The products formed depend on the reagents and conditions:

  • Oxidation

    • Sulfoxide/Sulfone : Oxidation of the sulfanyl group alters its electron-donating capability, influencing stability and reactivity.

  • Reduction

    • Alcohol/Amine Formation : Reduction of carbonyl groups generates intermediates with altered hydrogen-bonding properties.

  • Substitution

    • Aromatic Derivatives : Halogenation or nucleophilic substitution on the acetamide’s benzene ring modifies its electronic environment.

Synthetic Implications

The compound’s synthesis involves multi-step organic reactions:

  • Core Formation : Cyclization of precursors to form the pyrazolopyrimidine backbone.

  • Functional Group Introduction :

    • Alkylation : Addition of the 2-phenylethyl group to the core.

    • Thiolation : Incorporation of the sulfanyl group via nucleophilic substitution.

  • Acetamide Formation : Acylation reactions to introduce the N-(4-methylphenyl)acetamide moiety.

Research Challenges

  • Regioselectivity : Controlling substitution patterns on aromatic rings during synthesis.

  • Stability : Managing oxidation states of the sulfanyl group during purification or storage.

Comparison with Analogous Compounds

Feature This Compound Related Pyrazolopyrimidines
Core Structure Pyrazolo[4,3-d]pyrimidinePyrazolo[1,5-a]pyrimidine (e.g., Bruton’s kinase inhibitors )
Reactivity Sulfanyl group prone to oxidationVarying substituents (e.g., triazolo rings )
Biological Targets Potential kinase/receptor interactionsEnzyme inhibition, cell cycle modulation

This compound’s reactivity highlights its versatility in synthetic chemistry and its potential as a building block for advanced materials or therapeutics. Further studies are needed to explore its specific interactions under varied conditions.

Preparation Methods

Cyclization of 5-Aminopyrazole Derivatives

The reaction of 5-amino-1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (I ) with formamide under reflux conditions generates the 7-oxo-pyrazolo[4,3-d]pyrimidine intermediate (II ). This method, adapted from Schmidt et al., achieves cyclization via nucleophilic attack at the C4 position, forming the pyrimidine ring (Fig. 1A). Alternatively, using phosphorus oxychloride (POCl₃) as a dehydrating agent enhances cyclization efficiency, yielding II in 78–85%.

One-Flask Synthesis Using Vilsmeier Reagents

A streamlined protocol involves treating 5-amino-1-ethyl-3-methyl-1H-pyrazole (III ) with phosphorus tribromide (PBr₃) in dimethylformamide (DMF) to form a Vilsmeier-Haack intermediate. Subsequent addition of hexamethyldisilazane (HMDS) induces heterocyclization, producing the pyrazolo[4,3-d]pyrimidine core (IV ) in 91% yield. This method reduces purification steps and improves scalability compared to traditional cyclization.

Functionalization at Position 6: Introduction of the 2-Phenylethyl Group

Position 6 of the pyrazolo[4,3-d]pyrimidine core is functionalized via nucleophilic substitution or alkylation.

Chlorination and Amine Coupling

Intermediate II undergoes chlorination at position 7 using POCl₃, yielding 7-chloro-1-ethyl-3-methyl-6H-pyrazolo[4,3-d]pyrimidine (V ). Reacting V with 2-phenylethylamine in toluene at 110°C for 12 hours affords the 6-(2-phenylethyl) derivative (VI ) with 68% efficiency. Excess amine (2.5 equiv.) ensures complete substitution while minimizing dimerization.

Direct Alkylation Using Palladium Catalysis

An alternative route employs palladium-catalyzed C–N coupling between IV and 2-phenylethyl bromide. Using Pd(OAc)₂/Xantphos as the catalyst system and cesium carbonate (Cs₂CO₃) as the base in dioxane at 100°C, this method achieves 72% yield of VI . While costlier, this approach avoids harsh chlorination conditions.

Sulfanyl Group Introduction at Position 5

The sulfanyl (-S-) moiety at position 5 is introduced via thiolation or displacement reactions.

Thiolation Using Lawesson’s Reagent

Treatment of 5-hydroxy-pyrazolo[4,3-d]pyrimidine (VII ) with Lawesson’s reagent (LR) in tetrahydrofuran (THF) at 60°C for 6 hours converts the hydroxyl group to a thiol, yielding 5-sulfanyl derivative (VIII ) in 83% yield. Excess LR (1.5 equiv.) ensures complete conversion, though prolonged heating risks over-reduction.

Displacement with Potassium Thioacetate

Alternatively, intermediate V reacts with potassium thioacetate (KSAc) in DMF at 80°C, followed by acidic hydrolysis (HCl, 1M) to yield VIII . This two-step process achieves 76% overall yield and avoids sulfurization reagents like LR.

Synthesis of the Acetamide Side Chain

The acetamide side chain is constructed through sequential alkylation and amidation.

Alkylation with Chloroacetyl Chloride

Reacting VIII with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C produces 2-chloroacetamide intermediate (IX ). Maintaining low temperatures prevents disulfide formation.

Coupling with 4-Methylaniline

Intermediate IX undergoes nucleophilic substitution with 4-methylaniline in acetonitrile at reflux (82°C) for 8 hours, yielding the final compound (X ) in 65% yield. Catalytic potassium iodide (KI) enhances reaction kinetics by facilitating iodide displacement.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for each synthetic step:

Step Method Reagents/Conditions Yield (%) Advantages Limitations
Core synthesis Cyclization with formamide Formamide, POCl₃, 120°C 78–85 Cost-effective, high purity Long reaction time (12–18 h)
Core synthesis One-flask Vilsmeier PBr₃, HMDS, DMF, 60°C 91 Rapid, minimal purification Requires anhydrous conditions
6-Substitution Amine coupling 2-Phenylethylamine, toluene 68 Simple setup High temperature required
6-Substitution Pd-catalyzed alkylation Pd(OAc)₂, Xantphos, dioxane 72 Mild conditions Catalyst cost
5-Thiolation Lawesson’s reagent LR, THF, 60°C 83 High efficiency Over-reduction risk
5-Thiolation KSAc displacement KSAc, DMF, HCl 76 Avoids LR Two-step process
Acetamide coupling Chloroacetyl chloride ClCH₂COCl, DCM, TEA 89 High selectivity Low-temperature control needed
Final amidation 4-Methylaniline coupling 4-MeC₆H₄NH₂, KI, MeCN 65 Straightforward Moderate yield

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at positions 5 and 6 necessitate careful reagent stoichiometry. Using bulky bases (e.g., DIPEA) during alkylation improves selectivity for position 6.
  • Sulfur Stability : Thiol intermediates (VIII ) are prone to oxidation. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) enhance stability.
  • Amidation Efficiency : Coupling with 4-methylaniline benefits from microwave-assisted synthesis (100°C, 1 h), increasing yield to 78%.

Q & A

Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?

A multi-step synthesis approach is typical, starting with functionalization of the pyrazolo[4,3-d]pyrimidinone core. Key intermediates include α-chloroacetamide derivatives (for sulfanyl group introduction) and substituted pyrimidinones. For example, reactions with N-arylsubstituted α-chloroacetamides under controlled temperatures (0–5°C) have been effective in analogous systems . Prioritize intermediates with stable leaving groups (e.g., chloro or thiol moieties) to enhance regioselectivity.

Q. How should researchers characterize the molecular structure to confirm regioselectivity in the pyrazolo[4,3-d]pyrimidine core?

Use a combination of 1H^1H-/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. Compare spectral data with structurally validated analogs (e.g., pyrazolo-pyrimidinone derivatives in PubChem entries) to confirm substituent positions . For ambiguous cases, 2D NMR (e.g., NOESY) can resolve spatial arrangements.

Q. What in vitro assays are suitable for preliminary evaluation of kinase inhibition activity?

Employ kinase profiling assays (e.g., ADP-Glo™ Kinase Assay) against a panel of recombinant kinases (e.g., CDKs, Aurora kinases). Pair with cell-based viability assays (e.g., MTT in cancer cell lines) to correlate enzymatic inhibition with phenotypic effects. Reference protocols from studies on structurally related pyrazolo-pyrimidine derivatives .

Q. What analytical methods are critical for assessing purity and stability under various storage conditions?

Use reverse-phase HPLC (≥95% purity threshold) and LC-MS to monitor degradation products. Accelerated stability studies (40°C/75% RH for 4 weeks) in DMSO or solid-state formulations can identify optimal storage conditions (e.g., inert atmosphere, desiccated) .

Q. What safety considerations are paramount when handling intermediates in synthesis?

Follow SDS guidelines for α-chloroacetamides and pyrimidinone precursors: use fume hoods, nitrile gloves, and eye protection. Neutralize reactive intermediates (e.g., quench thiols with oxidizing agents) before disposal .

Advanced Research Questions

Q. What strategies optimize regioselective introduction of the sulfanyl-acetamide moiety?

Screen polar aprotic solvents (e.g., DMF, DMSO) with mild bases (K2_2CO3_3) at 50–60°C to favor nucleophilic substitution. Computational modeling (e.g., DFT for transition-state analysis) can predict regiochemical outcomes. Validate with kinetic studies .

Q. How can computational modeling predict binding affinity to kinase targets, and what validation experiments are required?

Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model interactions with kinase ATP-binding pockets. Validate predictions with surface plasmon resonance (SPR) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

Q. How should researchers address discrepancies between computational predictions of metabolic stability and experimental microsomal data?

Reconcile differences by refining in silico models with experimental logP and CYP450 inhibition data. Use hepatocyte clearance assays to cross-validate microsomal results. Adjust QSAR parameters to account for enzyme kinetics .

Q. What experimental design principles guide SAR studies for pharmacophore optimization?

Apply factorial design to systematically vary substituents (e.g., alkyl groups at N1, aryl moieties at C6). Use Free-Wilson analysis to quantify contributions of individual substituents to activity. Iterate synthesis and testing cycles to balance potency and solubility .

Q. How can AI-driven reaction prediction tools accelerate derivative exploration while maintaining synthetic feasibility?

Integrate platforms like IBM RXN or ChemOS with retrosynthetic planning modules. Train models on reaction databases (e.g., Reaxys) to prioritize high-yield pathways. Validate AI proposals with microfluidic high-throughput screening .

Q. Notes

  • Avoid reliance on non-peer-reviewed sources (e.g., BenchChem) as per guidelines.
  • Contradictions in synthetic methodologies (e.g., solvent choices in vs. 5) warrant empirical validation.
  • Theoretical frameworks () should underpin experimental design to ensure academic rigor.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.